1H and 13C NMR spectral data for Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate
1H and 13C NMR spectral data for Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. By dissecting the expected chemical shifts, coupling constants, and multiplicities, this document serves as a practical reference for the structural elucidation and quality control of this and related molecules. The principles and experimental protocols detailed herein are grounded in established spectroscopic theory and best practices, ensuring a robust and reliable interpretation of empirical data.
Introduction: The Structural Significance of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a range of therapeutic properties. Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate, as a functionalized derivative, presents a key intermediate for the synthesis of novel pharmaceutical agents.[1][2] Its precise molecular structure, including the regiochemistry of the substituents, is critical to its chemical reactivity and biological function.
Unambiguous structural confirmation is therefore paramount. NMR spectroscopy, through the analysis of ¹H and ¹³C nuclei, provides a detailed atomic-level map of the molecule. This guide will explore the theoretical and practical aspects of acquiring and interpreting the NMR spectra for this specific compound.
Caption: Structure of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity. Based on the structure, we anticipate signals corresponding to the aromatic protons on the imidazopyridazine core and the protons of the ethyl ester group.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 8.1 - 8.3 | Singlet (s) | - | 1H |
| H-3 | 7.8 - 8.0 | Singlet (s) | - | 1H |
| H-7 | 7.2 - 7.4 | Singlet (s) | - | 1H |
| -OCH₂CH₃ | 4.4 - 4.6 | Quartet (q) | ~7.1 | 2H |
| -OCH₂CH₃ | 1.4 - 1.5 | Triplet (t) | ~7.1 | 3H |
Rationale for ¹H Assignments
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Aromatic Protons (H-2, H-3, H-7): The protons on the heterocyclic core are in an electron-deficient environment, leading to downfield chemical shifts.[3][4] In the related compound, Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, the H-2 proton appears as a singlet at 8.50 ppm and the H-7 proton as a singlet at 7.47 ppm.[5] For the 8-carboxylate isomer, we expect distinct singlets for H-2, H-3, and H-7 due to the lack of adjacent protons for typical ortho, meta, or para coupling. The precise chemical shifts are influenced by the anisotropic effects of the fused ring system and the electronic effects of the chloro and ester substituents.
-
Ethyl Ester Protons (-OCH₂CH₃): The methylene (-CH₂-) protons are adjacent to an oxygen atom, which deshields them, resulting in a chemical shift around 4.4-4.6 ppm.[6] They are split into a quartet by the three neighboring methyl protons. The methyl (-CH₃) protons are further from the electronegative oxygen and thus appear more upfield, around 1.4-1.5 ppm.[6] Their signal is split into a triplet by the two adjacent methylene protons. The coupling constant for both the quartet and the triplet is expected to be approximately 7.1 Hz, a typical value for free-rotating alkyl chains.[7]
Caption: Expected ¹H-¹H coupling in the ethyl ester group.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 160 - 165 |
| C-2 | 140 - 145 |
| C-3 | 125 - 130 |
| C-6 | 145 - 150 |
| C-7 | 115 - 120 |
| C-8 | 135 - 140 |
| C-8a | 148 - 152 |
| -OCH₂CH₃ | 61 - 63 |
| -OCH₂CH₃ | 14 - 15 |
Rationale for ¹³C Assignments
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and typically appears in the 160-170 ppm region.[8]
-
Imidazopyridazine Carbons: The chemical shifts of the heterocyclic carbons are influenced by the nitrogen atoms and the substituents. Based on data for the parent imidazo[1,2-b]pyridazine system and related derivatives, the carbons of the imidazole and pyridazine rings are expected in the 115-152 ppm range.[2][9] The C-6 carbon, bonded to the electronegative chlorine atom, is expected to be significantly downfield. The quaternary carbons (C-8 and C-8a) will also have distinct chemical shifts.
-
Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-), being directly attached to oxygen, resonates around 61-63 ppm, while the terminal methyl carbon (-CH₃) is found in the highly shielded upfield region of 14-15 ppm.[10]
Experimental Protocols
To obtain high-quality NMR data, adherence to a standardized protocol is essential.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for compounds of this type.
-
Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Vortex or gently sonicate the sample to ensure complete dissolution.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a new NMR tube.
NMR Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C spectra on a 400 MHz spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H Spectrum Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C Spectrum Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Caption: General workflow for NMR analysis.
Advanced Structural Verification: 2D NMR
While 1D NMR provides foundational data, 2D NMR techniques are invaluable for confirming assignments and elucidating complex structures.[11]
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively show the coupling between the -OCH₂- and -CH₃ protons of the ethyl group, as they would exhibit a cross-peak.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to unambiguously assign the protonated carbons (C-2, C-3, C-7, -OCH₂-, and -CH₃).
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is crucial for assigning the quaternary carbons. For instance, the H-2 proton should show a correlation to C-3 and C-8a, and the H-7 proton should correlate to C-6 and C-8a.
Conclusion
The structural characterization of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate by NMR spectroscopy is a straightforward yet critical process. By understanding the fundamental principles of chemical shifts and coupling constants, and by applying a systematic experimental approach, researchers can confidently verify the identity and purity of this important synthetic intermediate. The predicted data and interpretations provided in this guide serve as a robust framework for analyzing empirically obtained spectra, ensuring scientific integrity in research and development endeavors.
References
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Figure 1. Chemical Structure of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate.
